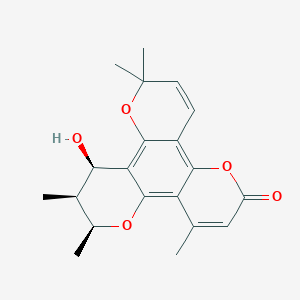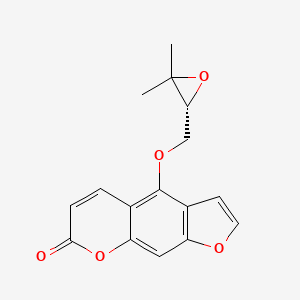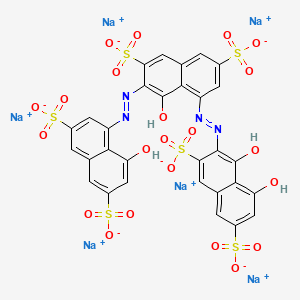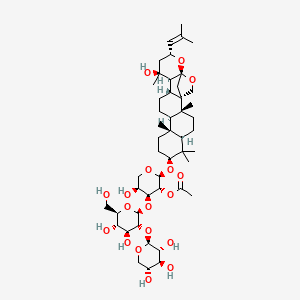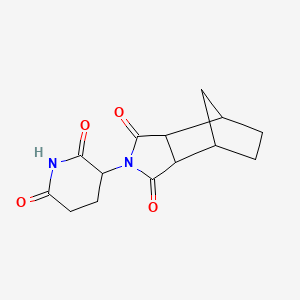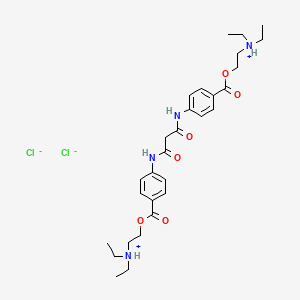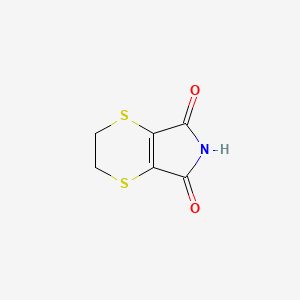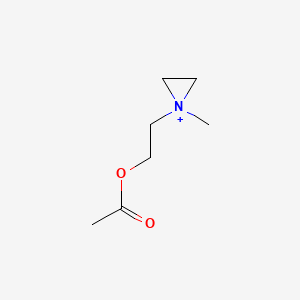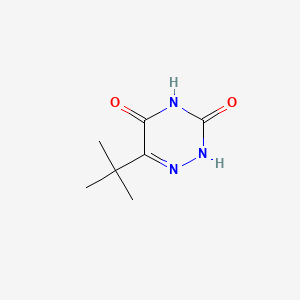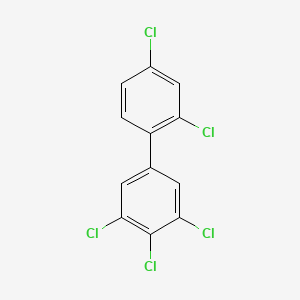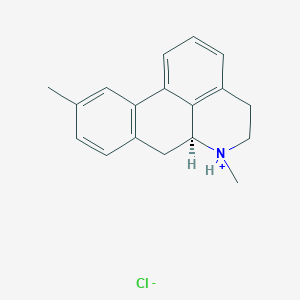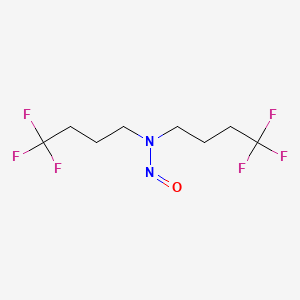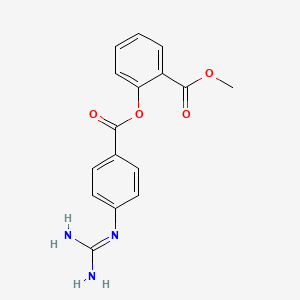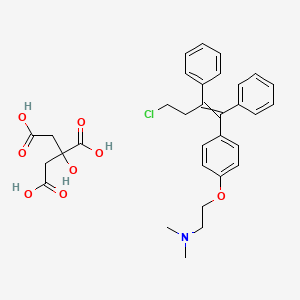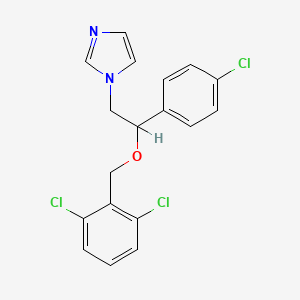
Orconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ORCONAZOLE
Aplicaciones Científicas De Investigación
Antifungal Prophylaxis in Neutropenic Patients
Orconazole, particularly fluconazole and itraconazole, are utilized as antifungal prophylactics in neutropenic patients with hematological malignancies. A meta-analysis comparing the safety and effectiveness of these drugs revealed that itraconazole is more effective in preventing fungal infections but has more adverse effects, limiting its use (Vardakas, Michalopoulos, & Falagas, 2005).
Treatment of Systemic and Superficial Fungal Infections
Orconazole, particularly fluconazole and itraconazole, have been significant in treating opportunistic and endemic fungal infections. Their safety profile is better compared to amphotericin B and ketoconazole. However, issues like treatment difficulty and emerging drug resistance remain concerns (Sheehan, Hitchcock, & Sibley, 1999).
In Vitro Studies and Clinical Efficacy
Fluconazole has shown promise in treating various forms of candidiasis and cryptococcosis, with clinical trials indicating its efficacy in oropharyngeal, esophageal, and disseminated forms of these infections. Its properties, such as metabolic stability and high water solubility, contribute to its therapeutic activity (Grant & Clissold, 1990).
Resistance Mechanisms
There's evidence showing that resistance to azole antifungal agents in Candida albicans, particularly fluconazole, involves specific multidrug transporters. This discovery is crucial for understanding and addressing clinical resistance in treatments (Sanglard et al., 1995).
Influence on Steroid Production
Ketoconazole, an imidazole derivative chemically related to orconazole, has been shown to significantly influence steroid production. This aspect is vital in understanding the broader effects of these compounds beyond their antifungal properties (Sonino, 1987).
Fluconazole Resistance in Cryptococcus Species
A systematic review revealed that prolonged use of fluconazole could lead to resistance in Cryptococcus species, especially in cases of relapsed cryptococcosis. This insight highlights the need for careful use and monitoring of fluconazole resistance (Bongomin, Oladele, Gago, Moore, & Richardson, 2018).
Pharmacology and Clinical Use
Orconazole agents, including fluconazole, itraconazole, voriconazole, and posaconazole, have different pharmacological profiles, drug interactions, and adverse events. Their specific indications and effectiveness against various fungi have been summarized in clinical trials (Zonios & Bennett, 2008).
In Vitro Antifungal Effects
Studies have examined the antifungal effects of fluconazole in vitro, providing insights into its activity against pathogenic fungi and its interaction with fungal cell membranes. This information helps in understanding the drug's mechanism of action and potential efficacy in vivo (Odds, Cheesman, & Abbott, 1986).
Propiedades
Número CAS |
66778-37-8 |
|---|---|
Nombre del producto |
Orconazole |
Fórmula molecular |
C18H15Cl3N2O |
Peso molecular |
381.7 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H15Cl3N2O/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21/h1-9,12,18H,10-11H2 |
Clave InChI |
PBNSEYNKZBMLLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



